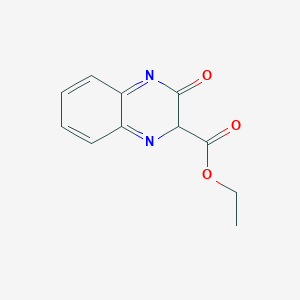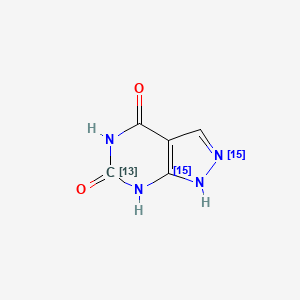
Sulfo-Cy7.5 alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy7.5 alkyne is a dye derivative of Cyanine 7.5 containing a sulfonate ion and an alkyne functional group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging. The alkyne functionality of this compound can react with molecules containing the azide functionality to form covalent bonds .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 alkyne is synthesized by introducing a sulfonate group and an alkyne group into the Cyanine 7.5 structure. The synthesis involves the following steps:
Formation of Cyanine 7.5: This step involves the condensation of indole derivatives with a suitable aldehyde under acidic conditions to form the cyanine dye core.
Introduction of Sulfonate Group: The sulfonate group is introduced to increase the water solubility of the compound. This is typically achieved by sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Introduction of Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide or similar reagents under basic conditions
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine 7.5: Large-scale condensation reactions are carried out in industrial reactors.
Sulfonation: The sulfonation step is performed in large sulfonation reactors with controlled temperature and pressure.
Alkyne Introduction: The alkyne group is introduced in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity
化学反应分析
Types of Reactions
Sulfo-Cy7.5 alkyne undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group reacts with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition reaction to form stable triazole rings.
Conjugation Reactions: The compound can conjugate with biomolecules such as proteins and antibodies through its alkyne group
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires copper sulfate and sodium ascorbate as catalysts, typically carried out in aqueous solutions at room temperature.
Conjugation with Biomolecules: This reaction is performed in aqueous buffers, often with the addition of reducing agents to maintain the activity of the biomolecules
Major Products Formed
Triazole Rings: Formed from the click chemistry reaction with azides.
Bioconjugates: Formed from the conjugation reactions with proteins, antibodies, and other biomolecules
科学研究应用
Sulfo-Cy7.5 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in biolabeling and cell imaging due to its near-infrared fluorescence properties.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
作用机制
The mechanism of action of Sulfo-Cy7.5 alkyne involves its ability to form covalent bonds with azide-containing molecules through click chemistry. This reaction forms stable triazole rings, allowing the compound to bind to biomolecules such as proteins and antibodies. The near-infrared fluorescence of the compound enables the tracking of these biomolecules in biological samples, providing valuable information on their location and dynamic changes .
相似化合物的比较
Sulfo-Cy7.5 alkyne is structurally similar to other sulfonated cyanine dyes, such as:
Indocyanine Green: Used in medical imaging but has lower fluorescence quantum yield compared to this compound.
Alexa Fluor 790: Another near-infrared dye with similar applications but different spectral properties.
DyLight 800: A near-infrared dye with high fluorescence intensity but different chemical structure .
This compound stands out due to its improved quantum yield and rigidized structure, making it highly suitable for biolabeling and imaging applications .
属性
分子式 |
C48H48K3N3O13S4 |
|---|---|
分子量 |
1120.5 g/mol |
IUPAC 名称 |
tripotassium;(2Z)-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3 |
InChI 键 |
CSMVGXVYMGBYSA-UHFFFAOYSA-K |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)




![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)



